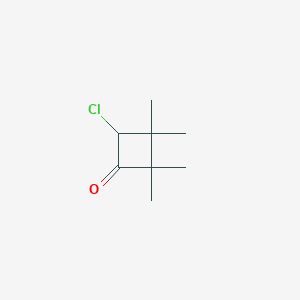

Cyclobutanone, 4-chloro-2,2,3,3-tetramethyl-

Cat. No. B8609775

M. Wt: 160.64 g/mol

InChI Key: GQUXMDLPOJYAQR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04064174

Procedure details

This process is described in U.S. Pat. No. 4,028,418 Gradual addition of dichloroacetyl chloride to a stirred solution of 2,3-dimethyl-2-butene in diisobutyl ketone containing suspended zinc particles resulted in a yield of 2-chloro-3,3,4,4- tetramethylcyclobutanone of 75%, calculated on starting dichloroacetyl chloride of 3.9, a molar ratio of dichloroacetyl chloride to 2,3-dimethyl-2-butene of 1.3, a temperature of 43° C, zinc in the form of turnings having a largest dimension of 0.841 mm and a starting concentration of 2,3-dimethyl-2-butene of 2.4 mol per liter of diisobutyl ketone. Modifying this experiment by reducing the molar ratio of zinc to dichloroacetyl chloride to 1.1 resulted in a decrease in yield to 51%, the theoretical yield still being 77.4% cf. Example VIII of U.S. Pat. No. 4,028,418.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH:2](Cl)[C:3](Cl)=[O:4].[CH3:7][C:8](=[C:10]([CH3:12])[CH3:11])[CH3:9]>C(C(CC(C)C)=O)C(C)C.[Zn]>[Cl:1][CH:2]1[C:10]([CH3:12])([CH3:11])[C:8]([CH3:9])([CH3:7])[C:3]1=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)CC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1C(C(C1(C)C)(C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |